molecular formula C11H13NO3 B4621307 3-Methyl-2-(propanoylamino)benzoic acid

3-Methyl-2-(propanoylamino)benzoic acid

Cat. No.: B4621307
M. Wt: 207.23 g/mol
InChI Key: BXEQSCSUBKCNLP-UHFFFAOYSA-N
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Description

3-Methyl-2-(propanoylamino)benzoic acid is a synthetic small molecule featuring a benzoic acid core that is functionalized with a methyl group at the meta-position and a propanoylamino group at the ortho-position. This structure classifies it as an N-acyl anthranilic acid derivative, a scaffold of significant interest in medicinal chemistry and chemical biology research . The specific physicochemical properties, research applications, and mechanism of action for this exact compound have not been explicitly detailed in the available literature. Compounds with structurally similar frameworks, such as those incorporating a propanoylamino side chain on an aromatic system, have been identified as valuable scaffolds in drug discovery efforts. For instance, such structures have been explored as potent inhibitors of specific biological targets, including the mitotic kinesin HSET, and have been used in molecular docking studies to investigate antimicrobial activities . Researchers may therefore find this compound useful as a building block for the synthesis of more complex molecules, a candidate for screening in biological assays, or a starting point for structure-activity relationship (SAR) studies. Disclaimer: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

3-methyl-2-(propanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-9(13)12-10-7(2)5-4-6-8(10)11(14)15/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEQSCSUBKCNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(propanoylamino)benzoic acid can be achieved through several methods. One common approach involves the chlorination of m-xylene to produce 2-chloro-m-xylene, followed by oxidation to yield 3-methyl-2-chlorobenzoic acid. This intermediate is then subjected to ammoniation under alkaline conditions to form 3-methyl-2-aminobenzoic acid . The final step involves the acylation of 3-methyl-2-aminobenzoic acid with propanoyl chloride to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(propanoylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The propanoylamino group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methyl-2-(propanoylamino)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(propanoylamino)benzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The propanoylamino group plays a crucial role in binding to the active site of the target enzyme, leading to inhibition of its activity .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Benzoic Acid Derivatives

Compound Name Substituents at Position 2 Molecular Weight (g/mol) Unique Features
This compound Propanoylamino (CH₂CH₂CONH-) ~207.23 (calculated) Amide group enhances hydrogen bonding; moderate lipophilicity.
3-Methyl-2-(phenylamino)benzoic acid () Phenylamino (C₆H₅NH-) ~227.25 Aromatic amine improves π-π stacking; polymorphism observed in solid states .
2-(1,3-Benzothiazol-2-ylamino)propanoic acid () Benzothiazole-amino linkage 222.26 Benzothiazole moiety confers fluorescence and antimicrobial activity .
Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate () Methylsulfonylphenyl and methyl ester ~287.35 Sulfonyl group increases polarity; ester improves membrane permeability .

Key Observations :

  • Lipophilicity : The methyl ester in increases lipophilicity relative to the carboxylic acid in the target compound, suggesting divergent pharmacokinetic profiles.
  • Solid-State Behavior : Polymorphism in ’s analog highlights the influence of substituents on crystallinity, a factor critical for drug formulation .

Key Observations :

  • Mechanistic Diversity : The target compound’s amide group may target enzymes requiring hydrogen-bonding interactions (e.g., proteases), whereas pyrazole () or chromone () derivatives rely on heterocyclic coordination for activity.
  • Therapeutic Potential: ’s chromone derivative shows anticancer activity, suggesting that the target compound’s propanoylamino group could be optimized for similar applications with improved solubility .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Name Solubility (Water) LogP Stability
This compound Moderate (amide polarity) ~1.8 Stable under neutral pH; hydrolyzes in strong acids/bases.
Ethyl 2-(benzylamino)propanoate () Low (ester hydrophobicity) ~2.5 Prone to enzymatic hydrolysis .
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethylpropanoate () Very low (branched chains) ~3.2 Stable due to steric hindrance .

Key Observations :

  • Solubility : The target compound’s carboxylic acid and amide groups improve water solubility compared to esters () or branched derivatives ().
  • Stability : Steric hindrance in ’s compound increases stability, whereas the target compound’s amide may hydrolyze under extreme conditions, requiring formulation adjustments.

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-2-(propanoylamino)benzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or nucleophilic substitution, modified to accommodate the propanoylamino group. For example:

Starting materials : Methyl benzoate derivatives and propanoylamino precursors.

Key steps :

  • Introduce the methyl group via alkylation under acidic/basic conditions.
  • Couple the propanoylamino group using carbodiimide-mediated amidation (e.g., EDC/HOBt) to ensure regioselectivity .

Optimization factors :

  • Temperature : Elevated temperatures (~100°C) enhance reaction rates but may risk decomposition.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalysts : Lewis acids (e.g., AlCl₃) for Friedel-Crafts steps or bases (e.g., NaOH) for deprotection .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological workflow :

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Verify methyl (-CH₃) and propanoylamino (-NHCOCH₂CH₃) group positions via characteristic shifts (e.g., methyl at δ 2.3–2.5 ppm, amide protons at δ 6.5–8.0 ppm) .

High-Performance Liquid Chromatography (HPLC) :

  • Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended).

Mass Spectrometry (LC-MS) :

  • Confirm molecular weight (expected [M+H]⁺ = ~222.2 g/mol) and detect impurities .

Advanced Research Questions

Q. How do substituent modifications (e.g., methyl vs. propanoylamino) influence the polymorphism of this compound?

Key insights from related studies :

  • Substituent steric effects and hydrogen-bonding capacity dictate crystal packing. For example:
    • Methyl groups in 3-methyl-2-(phenylamino)benzoic acid derivatives led to one polymorph, while bulkier groups induced multiple forms .
      Methodology :

Polymorph screening :

  • Recrystallize from varied solvents (e.g., ethanol, acetone) under controlled evaporation.

X-ray diffraction (XRD) :

  • Compare unit cell parameters and hydrogen-bonding networks (e.g., carboxylic acid dimer vs. amide-π interactions) .

Q. What mechanistic insights explain the reactivity of this compound in esterification or amidation reactions?

Experimental design :

Kinetic studies :

  • Monitor reaction progress via HPLC under varying pH, temperature, and catalyst conditions.
  • Example: Propanoylamino groups may sterically hinder nucleophilic attack at the carboxylic acid, requiring prolonged reaction times .

Computational modeling :

  • Use DFT calculations to map transition states and identify rate-limiting steps (e.g., steric clashes in amidation) .

Q. How does this compound interact with biological systems, and what structural features drive its bioactivity?

Approaches from benzoic acid analogs :

Microbial resistance studies :

  • Test antifungal/antibacterial efficacy using Saccharomyces cerevisiae or E. coli models.
  • Compare with unsubstituted benzoic acid to assess enhanced hydrophobicity from the propanoylamino group .

Structure-activity relationship (SAR) :

  • Modify substituents (e.g., methyl position) and measure changes in membrane permeability via logP assays .

Q. What analytical strategies resolve contradictions in reported physicochemical data (e.g., melting point discrepancies)?

Case study :

  • Observed issue : Melting points vary across studies (e.g., 139–140°C in vs. hypothetical 135–138°C).
    Resolution steps :

Thermogravimetric analysis (TGA) :

  • Differentiate decomposition vs. melting events.

Differential scanning calorimetry (DSC) :

  • Compare heating rates (e.g., 5°C/min vs. 10°C/min) to identify metastable polymorphs .

Q. How can researchers leverage LC-MS to study metabolic pathways involving this compound?

Protocol :

In vitro metabolism :

  • Incubate with liver microsomes and NADPH cofactors.

Metabolite identification :

  • Use high-resolution LC-MS (Q-TOF) to detect hydroxylated or glucuronidated derivatives.

Quantification :

  • Apply isotope-labeled internal standards (e.g., ¹³C-benzoic acid) for accurate pharmacokinetic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.